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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (bromomethyl)phosphonate is a versatile organophosphorus reagent that serves as a
crucial building block in a variety of organic syntheses. Its unique combination of a reactive
bromomethyl group and a phosphonate moiety makes it particularly valuable in the
construction of carbon-carbon bonds and the introduction of phosphonate functionalities into
organic molecules. This technical guide provides an in-depth overview of the physical and
chemical properties of diethyl (boromomethyl)phosphonate, detailed experimental protocols for
its synthesis and key reactions, and its applications in drug development, with a focus on
antiviral and anticancer agents.

Physicochemical Properties

This section details the key physical and chemical identifiers for diethyl
(bromomethyl)phosphonate.

Identifiers and General Properties
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Property Value Reference
CAS Number 66197-72-6

Molecular Formula C5H12BrO3P

Molecular Weight 231.03 g/mol

IUPAC Name Diethyl

(bromomethyl)phosphonate

Bromomethyl-phosphonic acid
Synonyms )
diethyl ester

Appearance Colorless to light yellow liquid

hvsical and < .

Property Value Reference
Boiling Point 99 °C @ 1 Torr

Density 1.447 g/cm3

Storage Temperature 2-8°C, under inert atmosphere

Note on Spectroscopic Data:Experimental spectra for diethyl (boromomethyl)phosphonate are
not readily available in public databases. The following tables provide predicted chemical shifts
and characteristic infrared absorption bands based on the analysis of structurally similar
compounds and general principles of spectroscopy. These values should be used as a guide
for characterization.

IH NMR (Proton Nuclear Magnetic Resonance) - Predicted
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Chemical Shift () o . Coupling Constant
Multiplicity Assignment

ppm (J) Hz

~1.35 Triplet -CHs ~7.1

~3.60 Doublet -CH2Br JP-H=10

~4.15 Doublet of Quartets -OCH2- JH-H=7.1,JP-H=8

13C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (6) ppm Assignment Coupling Constant (J) Hz
~16.5 -CHs JP-C=6

~25.0 -CH2Br JP-C =145

~63.0 -OCHz- JP-C=7

3P NMR (Phosphorus-31 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (8) ppm Reference

~15-20 H3POa

IR (Infrared) Spectroscopy - Predicted Characteristic Peaks

Wavenumber (cm~?) Intensity Assignment
~2980 Medium-Strong C-H stretch (alkyl)
~1250 Strong P=0 stretch
~1020 Strong P-O-C stretch
~600 Medium C-Br stretch

Chemical Properties and Reactivity
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Diethyl (bromomethyl)phosphonate is a key reagent in several important organic
transformations, primarily due to the reactivity of the carbon-bromine bond and the ability of the
phosphonate group to stabilize an adjacent carbanion.

Michaelis-Arbuzov Reaction: Synthesis of Diethyl
(bromomethyl)phosphonate

The most common method for the synthesis of diethyl (bromomethyl)phosphonate is the
Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically
triethyl phosphite, with an alkyl halide, in this case, dibromomethane. The reaction proceeds via
an Sn2 attack of the phosphorus on one of the bromine atoms, followed by the dealkylation of
the resulting phosphonium salt by the bromide ion.

Diethyl (boromomethyl)phosphonate

Triethyl Phosphite

SN2 Attack Dealkylation
Intermediate
Phosphonium Salt
Dibromomethane Ethyl Bromide
Diethyl
(bromomethyl)phosphonate Deprotonation

Phosphonate Nucleophilic
Carbanion Attack (E)-Alkene
/ Elimination
Oxaphosphetane
Intermediate
Aldehyde/Ketone

(R-CHO) Phosphate Byproduct

Base (e.g., NaH)
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Reagent Preparation

Diethyl
(bromomethyl)phosphonate

l

Chemical
Modification
Core Synthesis
Phosphonate (R)-9-(2-Hydroxypropyl)adenine
Electrophile (HPA)

Key Coupling Step

Tenofovir Diethyl Ester

Deprotection

Tenofovir
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[https://www.benchchem.com/product/b1332122#physical-and-chemical-properties-of-
diethyl-bromomethyl-phosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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